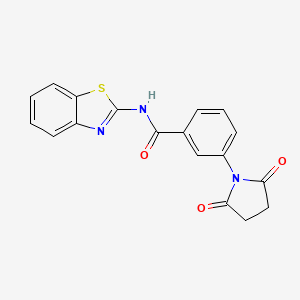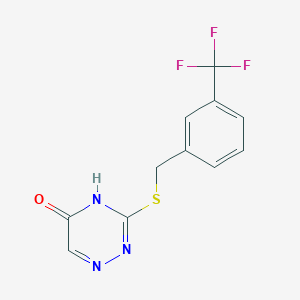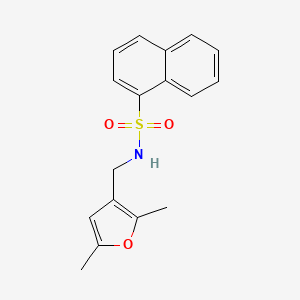
1-Phenyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives, which includes “1-Phenyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea”, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
The molecular structure of “1-Phenyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea” was analyzed using liquid chromatography hybrid ion trap time-of-flight mass spectrometry (LC-IT-TOF-MS).
Chemical Reactions Analysis
Thiophene derivatives, including “1-Phenyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea”, have been used in various chemical reactions. For instance, 3-Methyl-1-phenyl-2-phospholene 1-oxide is used as a catalyst for intramolecular aza-wittig cyclization reactions and polymerization reactions .
Physical And Chemical Properties Analysis
Thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom, is a key component of “1-Phenyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea”. Thiophene and its derivatives show a variety of properties and applications .
科学的研究の応用
Urea Derivatives in Plant Biology
Urea derivatives, like forchlorofenuron (CPPU) and thidiazuron (TDZ), are known for their cytokinin-like activity, influencing cell division and differentiation in plants. These compounds have been utilized in in vitro plant morphogenesis studies, demonstrating their ability to enhance adventitious root formation and offering a tool for agricultural biotechnology and plant tissue culture research (Ricci & Bertoletti, 2009).
Structural Studies and Synthesis
Research on urea and thiourea derivatives synthesized from different starting materials reveals their potential in creating various heterocyclic compounds. These studies contribute to the understanding of structural aspects of urea derivatives and their potential applications in creating new materials with specific properties (Fülöp, Bernáth, & Sohár, 1985).
Medicinal Chemistry Applications
In medicinal chemistry, trisubstituted phenyl urea derivatives have been explored as neuropeptide Y5 receptor antagonists, highlighting the versatility of urea derivatives in drug design and development. The structure-activity relationship studies of these compounds offer valuable insights into designing potent receptor antagonists (Fotsch et al., 2001).
Anti-mycobacterial Activity
Chloropicolinate amides and urea derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. This research indicates the potential of urea derivatives as lead compounds for the development of new treatments for tuberculosis (Konduri et al., 2021).
Antiangiogenesis and Cancer Therapy
Urea derivatives have also been studied for their role as VEGFR-2 tyrosine kinase inhibitors, with implications in antiangiogenesis and cancer therapy. The structure-activity relationship of these compounds supports their potential as therapeutic agents in treating cancers (Machado et al., 2015).
将来の方向性
Thiophene-based analogs, including “1-Phenyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .
特性
IUPAC Name |
1-phenyl-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-14(17-12-5-2-1-3-6-12)16-11-15(8-9-15)13-7-4-10-19-13/h1-7,10H,8-9,11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJMODQGJNKMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2886279.png)
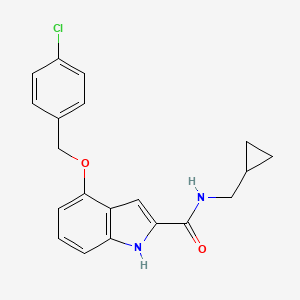
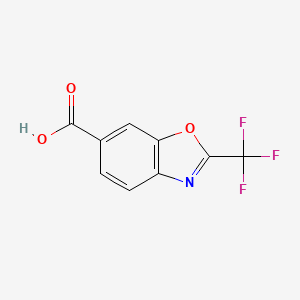
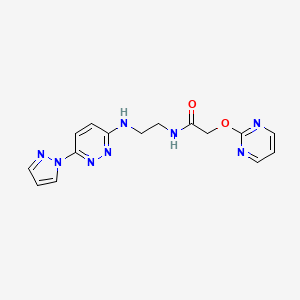
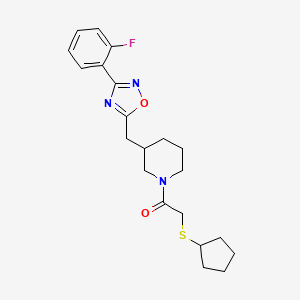

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2886289.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886292.png)
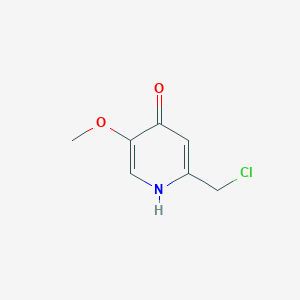

![3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2886299.png)
